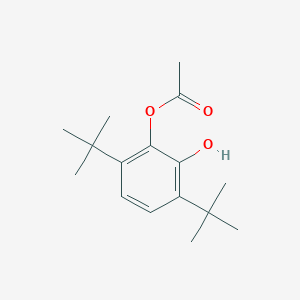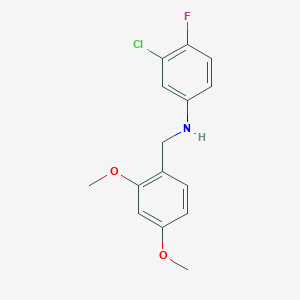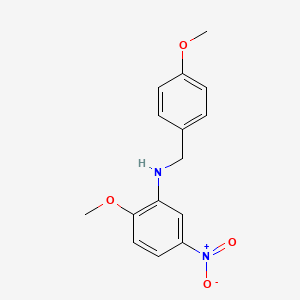![molecular formula C17H19FN2O2 B5780626 N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, commonly known as FDA-Approved drug Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis (MS). Fingolimod is a sphingosine-1-phosphate receptor modulator that reduces the number of lymphocytes in the blood, thereby decreasing inflammation in the central nervous system (CNS).
Mechanism of Action
Fingolimod works by binding to sphingosine-1-phosphate receptors on lymphocytes, thereby preventing their egress from lymphoid tissues. This leads to a decrease in the number of lymphocytes in the blood, which reduces inflammation in the CNS and slows the progression of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide.
Biochemical and Physiological Effects
Fingolimod has been shown to reduce the number of circulating lymphocytes, including T cells and B cells, in the blood. This reduction in lymphocytes leads to a decrease in inflammation in the CNS, which is the primary mechanism by which Fingolimod slows the progression of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide. Fingolimod has also been shown to have immunomodulatory effects, which may contribute to its efficacy in the treatment of other autoimmune diseases.
Advantages and Limitations for Lab Experiments
Fingolimod has several advantages for use in lab experiments, including its well-established mechanism of action, its efficacy in the treatment of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, and its potential use in the treatment of other autoimmune diseases. However, Fingolimod also has some limitations, including its potential for adverse effects on the cardiovascular system and its potential for interactions with other drugs.
Future Directions
There are several future directions for research on Fingolimod, including its potential use in the treatment of other autoimmune diseases, its mechanism of action in the CNS, and its potential for combination therapy with other drugs. Additionally, further research is needed to better understand the potential adverse effects of Fingolimod and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of Fingolimod involves several steps, including the reaction of 2-fluorophenol with ethyl bromoacetate, followed by the reaction of the resulting ethyl 2-fluorophenylacetate with N,N-dimethyl-4-aminobenzyl alcohol. The final step involves the reaction of the resulting N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide with hydrochloric acid to obtain Fingolimod.
Scientific Research Applications
Fingolimod has been extensively studied in the treatment of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, and its efficacy has been demonstrated in several clinical trials. In addition to its use in N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, Fingolimod has also been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-20(2)14-9-7-13(8-10-14)11-19-17(21)12-22-16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHTWCGLRHZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)





![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)




![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)